(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride
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Overview
Description
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with (S)-3-aminopyrrolidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine derivatives: Compounds like 2-pyridylmethanamine and 2-pyridylmethanol.
Uniqueness
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-2-yl)methanone dihydrochloride is unique due to its combination of a pyrrolidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-8-4-6-13(7-8)10(14)9-3-1-2-5-12-9;;/h1-3,5,8H,4,6-7,11H2;2*1H/t8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXJHLLCHNVRHB-JZGIKJSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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